REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([O:13][CH3:14])=[C:4]([CH2:8][C:9](OC)=[O:10])[CH:5]=[CH:6][CH:7]=1.[Li+].[BH4-].CCOC(C)=O>C1COCC1>[Br:1][C:2]1[C:3]([O:13][CH3:14])=[C:4]([CH2:8][CH2:9][OH:10])[CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=C(C=CC1)CC(=O)OC)OC
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
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[Li+].[BH4-]
|
Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the reaction was warmed
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Type
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TEMPERATURE
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Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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WASH
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Details
|
The organic layer was washed with water, saturated Na2CO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=CC1)CCO)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |